2-(4-Methylphenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Methylphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core substituted with a 4-methylphenyl group at the 2-position and a carboxylic acid group at the 4-position.
Mechanism of Action
Target of Action
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
It is known that quinoline derivatives interact with their targets, potentially leading to inhibition of the target enzymes .
Biochemical Pathways
Given its potential role as an inhibitor of alkaline phosphatases, it may impact pathways regulated by these enzymes .
Pharmacokinetics
The lipophilicity of similar compounds has been shown to influence their activity , which may suggest an impact on bioavailability.
Result of Action
The inhibition of alkaline phosphatases could potentially lead to changes in phosphate metabolism and related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with substituted acetophenone in the presence of a base . Another method includes the Friedlander synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as rare-earth metals, and green chemistry approaches, like microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Methylphenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(2-Methylphenyl)quinoline-4-carboxylic acid
- 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid
Comparison: 2-(4-Methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Phenylquinoline-4-carboxylic acid, the presence of the 4-methyl group enhances its lipophilicity and potentially its ability to cross biological membranes . The methoxy-substituted derivative may exhibit different electronic properties, affecting its reactivity and interaction with biological targets .
Properties
CAS No. |
20389-05-3 |
---|---|
Molecular Formula |
C17H12NO2- |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20)/p-1 |
InChI Key |
CKOMAFAOCHXEQX-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid?
A1: While the abstract does not explicitly state the molecular weight, it provides the molecular formula of the compound, which is C17H13NO2 []. Based on this formula, the molecular weight can be calculated as 263.28 g/mol. The structure, as inferred from the name and confirmed by the abstract's description of planes and angles, consists of a quinoline ring system with a carboxylic acid group at the 4-position and a 4-methylphenyl group substituted at the 2-position.
Q2: What types of intermolecular interactions are present in the crystal structure of this compound?
A2: The abstract mentions that molecules of this compound interact in the crystal structure through hydrogen bonding and C–H⋯O interactions []. Specifically, O—H⋯.N hydrogen bonds link molecules into chains along the b-axis, and these chains are further connected by C—H⋯O interactions to form two-dimensional networks parallel to the ab plane.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.